Cas no 2148045-54-7 (4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid)

4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid
- 2148045-54-7
- EN300-1448962
- 4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid
-
- Inchi: 1S/C12H13NO3/c1-9-8-10(13-6-2-3-7-14)4-5-11(9)12(15)16/h4-5,8,13-14H,6-7H2,1H3,(H,15,16)
- InChI Key: SKOFNZIRVSDKJX-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1C)NCC#CCO)=O
Computed Properties
- Exact Mass: 219.08954328g/mol
- Monoisotopic Mass: 219.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
- XLogP3: 1.2
4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1448962-2.5g |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 2.5g |
$2548.0 | 2023-05-26 | ||
Enamine | EN300-1448962-0.05g |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 0.05g |
$1091.0 | 2023-05-26 | ||
Enamine | EN300-1448962-100mg |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 100mg |
$867.0 | 2023-09-29 | ||
Enamine | EN300-1448962-500mg |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 500mg |
$946.0 | 2023-09-29 | ||
Enamine | EN300-1448962-10.0g |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1448962-1.0g |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1448962-0.5g |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 0.5g |
$1247.0 | 2023-05-26 | ||
Enamine | EN300-1448962-5.0g |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1448962-2500mg |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 2500mg |
$1931.0 | 2023-09-29 | ||
Enamine | EN300-1448962-1000mg |
4-[(4-hydroxybut-2-yn-1-yl)amino]-2-methylbenzoic acid |
2148045-54-7 | 1000mg |
$986.0 | 2023-09-29 |
4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid Related Literature
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on 4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid
Comprehensive Analysis of 4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid (CAS No. 2148045-54-7): Properties, Applications, and Research Insights
The compound 4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid (CAS No. 2148045-54-7) is a specialized organic molecule with a unique structural framework, combining a benzoic acid core with a hydroxybutynylamino substituent. This configuration endows it with distinct chemical and biological properties, making it a subject of interest in pharmaceutical and material science research. The CAS number 2148045-54-7 serves as a critical identifier for researchers seeking precise information about this compound in databases and literature.
In recent years, the demand for functionalized benzoic acid derivatives has surged due to their versatility in drug discovery and material synthesis. The presence of both hydroxy and amino groups in 4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid allows for selective modifications, enabling applications in targeted drug delivery systems and polymer chemistry. Researchers are particularly intrigued by its potential as a building block for bioactive molecules, given its compatibility with click chemistry and other modern synthetic methodologies.
From an analytical perspective, the compound's spectral data (e.g., NMR, IR, and mass spectrometry) have been meticulously documented to facilitate its identification and purity assessment. The methyl group at the 2-position of the benzoic acid ring contributes to its stability, while the hydroxybutynylamino side chain introduces reactivity that can be harnessed for further derivatization. These features align with current trends in green chemistry, where efficient synthesis and minimal waste generation are prioritized.
The pharmaceutical industry has shown growing interest in 4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid as a precursor for small-molecule therapeutics. Its structure is amenable to modifications that could enhance bioavailability or receptor binding affinity, addressing common challenges in drug development. Additionally, its potential role in prodrug design has been explored, leveraging the hydroxy group for controlled release mechanisms.
Beyond biomedical applications, this compound has garnered attention in material science for its ability to form self-assembling monolayers (SAMs) or act as a linker in hybrid materials. The alkyne functionality in its structure enables covalent attachment to surfaces or other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This aligns with the broader scientific community's focus on multifunctional materials for sensors, coatings, and nanotechnology.
Environmental and safety profiles of CAS No. 2148045-54-7 have been evaluated to ensure compliance with regulatory standards. While not classified as hazardous, proper handling protocols are recommended to maintain its integrity during storage and use. The compound's solubility in polar solvents like DMSO and methanol further enhances its utility in laboratory settings.
In summary, 4-(4-hydroxybut-2-yn-1-yl)amino-2-methylbenzoic acid represents a compelling case study in the intersection of organic synthesis and applied research. Its structural motifs resonate with contemporary themes such as precision medicine and sustainable materials, positioning it as a valuable asset for innovators across disciplines. As research progresses, its CAS registry number 2148045-54-7 will continue to serve as a gateway to emerging discoveries and applications.
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